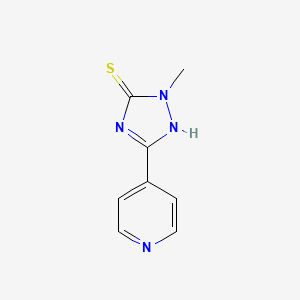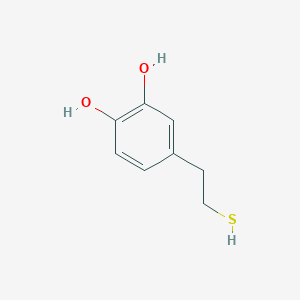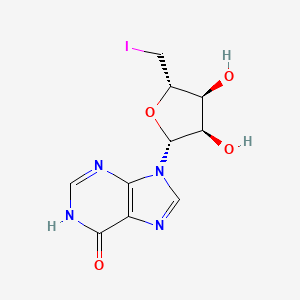![molecular formula C16H18N6O2S B12928289 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 94093-93-3](/img/no-structure.png)
9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine: is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a 2-methylpropyl group and a 2-nitrophenylmethylsulfanyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives and appropriately substituted alkyl halides or sulfides. The key steps in the synthesis may involve:
Alkylation: Introduction of the 2-methylpropyl group onto the purine core using an alkyl halide under basic conditions.
Thioether Formation: Reaction of the intermediate with a 2-nitrophenylmethyl halide to form the thioether linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating purine metabolism and related biological processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mecanismo De Acción
The mechanism of action of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the nitrophenylmethylsulfanyl group may enhance its binding affinity and specificity towards certain targets, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
- 6-(2-Nitrophenyl)-9H-purine-2-amine
- 9-(2-Methylpropyl)-6-(methylsulfanyl)-9H-purine-2-amine
- 9-(2-Methylpropyl)-6-(phenylmethylsulfanyl)-9H-purine-2-amine
Uniqueness: The uniqueness of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine lies in the combination of its substituents. The presence of both the 2-methylpropyl and 2-nitrophenylmethylsulfanyl groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. This unique structure allows for diverse applications in scientific research and industry.
Propiedades
| 94093-93-3 | |
Fórmula molecular |
C16H18N6O2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
9-(2-methylpropyl)-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-10(2)7-21-9-18-13-14(21)19-16(17)20-15(13)25-8-11-5-3-4-6-12(11)22(23)24/h3-6,9-10H,7-8H2,1-2H3,(H2,17,19,20) |
Clave InChI |
QWUNCXHRHLKRGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)


